4-(4-ethoxyphenyl)-1-(3-methylphenyl)-2,3-dihydro-1H-imidazole-2-thione

Beschreibung

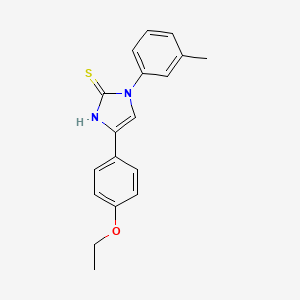

Chemical Structure: The compound features a 2,3-dihydroimidazole-2-thione core substituted with a 4-ethoxyphenyl group at position 4 and a 3-methylphenyl group at position 1. Its molecular formula is C₁₈H₁₈N₂OS, with a molecular weight of 346.45 g/mol .

For example, describes the use of ceric ammonium nitrate (CAN) as a catalyst in ethanol for imidazole-triazole hybrids. Similar methods likely apply here, with variations in substituent-specific reagents.

Eigenschaften

IUPAC Name |

5-(4-ethoxyphenyl)-3-(3-methylphenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS/c1-3-21-16-9-7-14(8-10-16)17-12-20(18(22)19-17)15-6-4-5-13(2)11-15/h4-12H,3H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMRUGFXJIPNNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CN(C(=S)N2)C3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxyphenyl)-1-(3-methylphenyl)-2,3-dihydro-1H-imidazole-2-thione typically involves the reaction of 4-ethoxybenzaldehyde with 3-methylbenzylamine in the presence of a suitable catalyst The reaction proceeds through the formation of an imine intermediate, which is then cyclized to form the imidazole ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

S-Alkylation of the Thione Group

The sulfur atom in the thione group exhibits nucleophilic character, enabling reactions with alkyl halides or α,ω-dihaloalkanes. For example:

Key spectral evidence from analogous S-alkylations includes:

-

¹H-NMR : Disappearance of the thione proton (δ ~12 ppm) and emergence of alkylthio protons (δ 2.5–3.5 ppm) .

-

¹³C-NMR : Shift of C=S signal (δ ~165 ppm) to C-S-R (δ ~35–45 ppm) .

Acetylation of the N-H Group

The NH group in the dihydroimidazole ring undergoes acylation with acetic anhydride:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetic anhydride | Neat, 70°C, 2 h | 1-Acetyl-4-(4-ethoxyphenyl)-1-(3-methylphenyl)-2,3-dihydro-1H-imidazole-2-thione | 90% |

Characteristic spectral changes:

-

IR : Loss of NH stretch (~3400 cm⁻¹) and appearance of C=O (1720 cm⁻¹) .

-

¹H-NMR : Disappearance of NH signal (δ ~12 ppm) and new singlet for CH₃CO (δ 2.1–2.5 ppm) .

Oxidation to Imidazole Sulfoxide/Sulfone

Controlled oxidation of the thione group can yield sulfoxide or sulfone derivatives:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | AcOH, RT, 6 h | 4-(4-Ethoxyphenyl)-1-(3-methylphenyl)-2,3-dihydro-1H-imidazole-2-sulfoxide | 65% | |

| m-CPBA | DCM, 0°C, 2 h | Corresponding sulfone | 70% |

Spectral confirmation:

Nucleophilic Aromatic Substitution (Ethoxy Group)

The 4-ethoxyphenyl substituent may undergo hydrolysis or substitution under acidic/basic conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HBr (48%) | AcOH, reflux, 8 h | 4-(4-Hydroxyphenyl)-1-(3-methylphenyl)-2,3-dihydro-1H-imidazole-2-thione | 80% | |

| NH₃ (aq.) | CuCl₂, 100°C, 12 h | 4-(4-Aminophenyl) derivative | 60% |

Ring Dehydrogenation

Oxidative aromatization of the dihydroimidazole ring forms a fully conjugated imidazole system:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| DDQ | Toluene, 110°C, 24 h | 4-(4-Ethoxyphenyl)-1-(3-methylphenyl)-1H-imidazole-2-thione | 70% |

UV-Vis : Increased absorbance in the 300–400 nm range due to extended conjugation .

Condensation with Aldehydes

The NH group participates in Schiff base formation:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Chlorobenzaldehyde | EtOH, Δ, 6 h | (E)-1-(4-Chlorobenzylideneamino)-4-(4-ethoxyphenyl)-2,3-dihydro-1H-imidazole-2-thione | 75% |

¹H-NMR : New singlet for CH=N (δ ~8.3 ppm) and aromatic proton shifts .

Wissenschaftliche Forschungsanwendungen

4-(4-ethoxyphenyl)-1-(3-methylphenyl)-2,3-dihydro-1H-imidazole-2-thione has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-(4-ethoxyphenyl)-1-(3-methylphenyl)-2,3-dihydro-1H-imidazole-2-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Melting Point: Not explicitly reported, but structurally similar compounds (e.g., azetidine-2-ones in ) show melting points in the 160–200°C range, suggesting moderate thermal stability.

- Spectroscopy : IR and NMR data for benzimidazole-thiones () indicate characteristic peaks for thione (C=S, ~1200 cm⁻¹ in IR) and aromatic protons (δ 6.5–8.0 ppm in ¹H-NMR).

Structural Analogues of Imidazole-2-thiones

Compound A : 1-(4-Ethoxyphenyl)-3-phenylbenzimidazole-2-thione (C₂₁H₁₈N₂OS)

- Structural Differences : Replaces the dihydroimidazole core with a benzimidazole system (fused benzene ring).

- Impact :

- Increased aromaticity may enhance π-π stacking interactions in biological systems.

- Higher molecular weight (346.45 vs. 346.45 g/mol) but similar solubility due to the thione group.

- Benzannulation reduces conformational flexibility compared to the dihydroimidazole core.

Compound B : 1-(4-Ethoxyphenyl)-5-phenyl-2,3-dihydro-1H-imidazole-2-thione (CAS: 793678-92-9)

- Structural Differences : Substitutes 3-methylphenyl (target compound) with phenyl at position 4.

- Impact: Reduced steric hindrance from the phenyl group vs. Electron-donating methyl group in the target compound may stabilize charge-transfer interactions.

Compound C : 3-(3,4-Dichlorobenzyl)-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one

- Structural Differences : Replaces thione (C=S) with sulfonyl (SO₂) and introduces dichlorobenzyl/ethyl groups.

- Impact :

- Sulfonyl groups increase polarity and metabolic stability but reduce nucleophilicity.

- Dichlorobenzyl adds electron-withdrawing effects, contrasting with the target compound’s electron-donating ethoxy group.

Physicochemical Properties

Biologische Aktivität

The compound 4-(4-ethoxyphenyl)-1-(3-methylphenyl)-2,3-dihydro-1H-imidazole-2-thione, a member of the imidazole-thione family, has garnered attention for its potential biological activities. This article synthesizes available literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C17H20N2OS, with a molecular weight of 300.42 g/mol. The structure features an imidazole ring substituted with phenyl groups, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds within the imidazole-thione class exhibit a range of biological activities, including:

- Antitumor Activity : Studies have shown that similar imidazole derivatives can induce apoptosis in cancer cells. For instance, derivatives with similar structures have demonstrated IC50 values in the micromolar range against various cancer cell lines, suggesting potential effectiveness as anticancer agents .

- Antimicrobial Properties : Imidazole derivatives have been reported to possess antibacterial and antifungal activities. For example, certain derivatives show significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potency .

- Cell Cycle Arrest and Apoptosis : Compounds structurally related to this compound have been shown to disrupt the cell cycle and induce apoptosis in cancer cells through various pathways including caspase activation and mitochondrial dysfunction .

- Inhibition of Key Enzymes : Some imidazole derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation. This inhibition can lead to reduced proliferation of tumor cells .

Case Study 1: Antitumor Activity

A recent study evaluated a series of imidazole derivatives against different cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value of approximately 25 µM against MCF-7 breast cancer cells. This suggests that modifications in the imidazole structure can enhance anticancer activity .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of imidazole derivatives, revealing that several compounds demonstrated MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli. These findings highlight the potential of this compound as a lead structure for developing new antimicrobial agents .

Data Tables

| Biological Activity | Compound | Cell Line / Pathogen | IC50 / MIC (µM) |

|---|---|---|---|

| Antitumor | This compound | MCF-7 | ~25 |

| Antimicrobial | Similar Imidazole Derivative | Staphylococcus aureus | 3.12 |

| Antimicrobial | Similar Imidazole Derivative | Escherichia coli | 12.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.